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Abstract
2-Deacetyltaxuspine X is a naturally occurring diterpenoid belonging to the taxane family of

compounds. Isolated from species of the Taxus genus, this complex molecule has garnered

interest for its biological activity, primarily as a modulator of multidrug resistance (MDR) in

cancer cells. This technical guide provides a comprehensive overview of the chemical structure

of 2-Deacetyltaxuspine X, its known biological effects, and the mechanistic pathways it

influences. While specific experimental data for this particular taxane is limited in publicly

accessible literature, this document compiles available information and presents generalized

experimental approaches relevant to its study.

Chemical Structure and Properties
2-Deacetyltaxuspine X possesses the characteristic complex caged structure of taxanes. Its

systematic name is not commonly used; however, its molecular formula is C₃₉H₄₈O₁₃, and it

has a molecular weight of 724.79 g/mol . The structure is distinguished by a modified taxane

core with various oxygen-containing functional groups.

Key Structural Features:

Taxane Core: A complex polycyclic diterpenoid skeleton.
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Deacetylation: Lacks an acetyl group at the C2 position compared to its parent compound,

Taxuspine X.

Multiple Hydroxyl and Ester Groups: These functional groups contribute to its polarity and

potential for hydrogen bonding, which is crucial for its interaction with biological targets.

A 2D representation of the chemical structure of 2-Deacetyltaxuspine X is provided below.

Chemical structure of 2-Deacetyltaxuspine X

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data in the literature, the following table presents

predicted physicochemical properties for 2-Deacetyltaxuspine X. These values are

computationally derived and should be considered estimates.

Property Predicted Value

Molecular Formula C₃₉H₄₈O₁₃

Molecular Weight 724.79 g/mol

CAS Number 259678-73-4

XLogP3 2.5

Hydrogen Bond Donor Count 4

Hydrogen Bond Acceptor Count 13

Rotatable Bond Count 7

Spectroscopic Data Overview
Specific spectroscopic data (NMR, MS, IR) for 2-Deacetyltaxuspine X are not readily available

in the public domain. However, for researchers aiming to identify this compound, the following

tables outline the expected regions for key signals based on the known structure and general

characteristics of taxane diterpenoids.

Table 1: Predicted ¹H NMR Chemical Shifts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15594705?utm_src=pdf-body
https://www.benchchem.com/product/b15594705?utm_src=pdf-body
https://www.benchchem.com/product/b15594705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Type Predicted Chemical Shift (ppm)

Methyl Protons 0.8 - 2.5

Methylene Protons 1.0 - 4.5

Methine Protons 2.0 - 6.0

Protons on Carbons Bearing Oxygen 3.5 - 6.5

Aromatic Protons (Cinnamoyl Moiety) 7.0 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)

Methyl Carbons 10 - 30

Methylene Carbons 20 - 50

Methine Carbons 40 - 90

Carbons Bearing Oxygen 60 - 90

Alkene Carbons 120 - 145

Aromatic Carbons (Cinnamoyl Moiety) 125 - 140

Carbonyl Carbons (Ester, Ketone) 165 - 210

Table 3: Expected Mass Spectrometry Fragments

Fragmentation Process Expected m/z

[M+H]⁺ ~725.31

[M+Na]⁺ ~747.29

Loss of H₂O [M+H-18]⁺

Loss of Acetic Acid [M+H-60]⁺

Loss of Cinnamoyl Group [M+H-131]⁺
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Biological Activity and Mechanism of Action
The primary reported biological activity of 2-Deacetyltaxuspine X and related taxuspine

analogues is the reversal of multidrug resistance (MDR) in cancer cells. This is a significant

area of research in oncology, as MDR is a major factor in the failure of chemotherapy.

P-glycoprotein (P-gp) Inhibition:

The principal mechanism by which 2-Deacetyltaxuspine X is thought to exert its MDR-

reversing effect is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent

efflux pump that is overexpressed in many cancer cell lines and is responsible for pumping a

wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular

concentration and efficacy.

2-Deacetyltaxuspine X, as a taxane analogue, is believed to bind to P-gp, likely at a site that

allosterically modulates its transport function or competitively inhibits the binding of other drug

substrates. This inhibition of P-gp's pumping action restores the ability of anticancer drugs to

accumulate within the cancer cells and exert their cytotoxic effects.

The following diagram illustrates the proposed mechanism of P-gp inhibition by 2-
Deacetyltaxuspine X.
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Mechanism of P-glycoprotein (P-gp) Inhibition
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General Workflow for Taxane Isolation
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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